molecular formula C14H11NO4S B13357003 Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide

Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide

Cat. No.: B13357003
M. Wt: 289.31 g/mol
InChI Key: SPTDNWAYOCJEOC-UHFFFAOYSA-N
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Description

Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoic acid derivatives with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization with an appropriate amine to form the isothiazole ring. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and isothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

ethyl 1,1-dioxobenzo[g][1,2]benzothiazole-3-carboxylate

InChI

InChI=1S/C14H11NO4S/c1-2-19-14(16)12-11-8-7-9-5-3-4-6-10(9)13(11)20(17,18)15-12/h3-8H,2H2,1H3

InChI Key

SPTDNWAYOCJEOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)C2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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